molecular formula C11H13NO B15247292 6-Propylindolin-2-one

6-Propylindolin-2-one

Cat. No.: B15247292
M. Wt: 175.23 g/mol
InChI Key: XDPJONVAYXUZES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Propylindolin-2-one can be achieved through several methods. One common approach involves the cyclization of 2-haloacryloylanilide derivatives using radical initiators . Another method includes the iodine-promoted one-pot synthesis under metal-free conditions, which involves the reaction of 1,2,3,3-tetramethyl-3H-indol-1-ium iodide with molecular iodine in dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale cyclization reactions using transition-metal catalysts. Methods such as Cu-catalyzed intermolecular C–H cyclization and Pd-catalyzed insertion of isocyanide are commonly employed . These methods offer high yields and are scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 6-Propylindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indolin-2-ones, which can exhibit different biological activities depending on the substituents introduced .

Comparison with Similar Compounds

Uniqueness: 6-Propylindolin-2-one stands out due to its specific propyl substitution, which can influence its biological activity and chemical reactivity. This unique substitution pattern can lead to different pharmacological profiles compared to other indole derivatives .

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

6-propyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C11H13NO/c1-2-3-8-4-5-9-7-11(13)12-10(9)6-8/h4-6H,2-3,7H2,1H3,(H,12,13)

InChI Key

XDPJONVAYXUZES-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(CC(=O)N2)C=C1

Origin of Product

United States

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